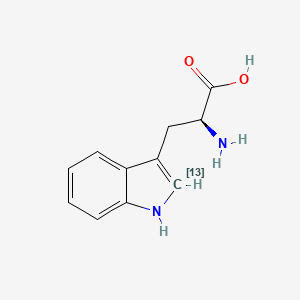

L-Tryptophan-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i6+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-XJBDPXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=[13CH]N2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Stability of L-Tryptophan-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability of L-Tryptophan-13C, an isotopically labeled form of the essential amino acid L-Tryptophan. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in metabolic research, as an internal standard for quantitative analysis, or in other advanced applications.

Core Chemical Properties

This compound is a stable, non-radioactive isotopically labeled analog of L-Tryptophan where one or more carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, enabling its use in mass spectrometry-based assays for tracing and quantification.[1] The fundamental chemical properties are summarized in Table 1.

Table 1: Core Chemical Properties of L-Tryptophan-1-13C

| Property | Value | References |

| Chemical Formula | ¹³CC₁₀H₁₂N₂O₂ | [2] |

| Molecular Weight | 205.22 g/mol | [2][3][4] |

| Appearance | White to yellowish-white crystalline powder | [2][5] |

| Melting Point | 280-285 °C (decomposes) | [2][6] |

| Optical Activity | [α]20/D -30.5° (c = 1 in H₂O) | [2][6] |

| Solubility | Slightly soluble in water. Soluble in formic acid and dilute hydrochloric acid.[5] Soluble in DMSO (with warming). Insoluble in H₂O at < 0.1 mg/mL.[7] | [1][5][7] |

| Isotopic Purity | Typically ≥99 atom % ¹³C | [2][6] |

| Chemical Purity | Typically ≥98% | [2] |

Stability Profile

The stability of this compound is comparable to that of unlabeled L-Tryptophan. Its degradation is influenced by several factors, including exposure to light, heat, oxygen, and extreme pH conditions. Understanding these degradation pathways is crucial for accurate experimental design and sample handling.

Table 2: Summary of this compound Stability and Degradation

| Condition | Observed Effects | Major Degradation Products | References |

| Light (Photostability) | Significant degradation upon exposure to UV light.[3] Leads to discoloration (yellowing) of solutions.[8] | N'-Formylkynurenine (NFK), Kynurenine (Kyn) | [3][8] |

| Temperature (Thermal Stability) | Degradation accelerates at elevated temperatures.[3] Significant discoloration observed in solution at temperatures >50 °C.[7] | N'-Formylkynurenine, Kynurenine, and other oxidation products | [3][7][8] |

| pH | Stable in neutral and slightly acidic solutions (pH 5.4-6.4).[5] Degradation can occur under strongly acidic or basic conditions, especially with heat. | Varies depending on pH and other conditions. | [5][8] |

| Oxidation | Susceptible to oxidation, particularly in the presence of oxygen, trace metals, or oxidizing agents like hydrogen peroxide.[3][8][9] | N'-Formylkynurenine, Kynurenine, Di-oxoindolylalanine (DiOia), 3a-hydroxy-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid (PIC) | [3][8] |

Experimental Protocols

Forced Degradation Study Protocol for this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][10][11] The following is a representative protocol for a forced degradation study of this compound.

Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines[8][11] and to generate potential degradation products for the development and validation of a stability-indicating HPLC method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

Hydrogen peroxide (H₂O₂), 3% (v/v)

-

HPLC grade water

-

HPLC grade acetonitrile

-

Formic acid

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water with minimal organic co-solvent if necessary).

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Keep the mixture at 60°C for 24 hours. If no degradation is observed, repeat with 1 M HCl.

-

Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. If no degradation is observed, repeat with 1 M NaOH.

-

Oxidative Degradation: Mix equal volumes of the stock solution with 3% H₂O₂. Keep the mixture at room temperature for 24 hours.

-

Thermal Degradation: Heat the stock solution at 70°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[11] A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method.

-

Stability-Indicating HPLC Method

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-35 min: 5% to 95% B

-

35-40 min: 95% B

-

40-41 min: 95% to 5% B

-

41-50 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm and 280 nm.[2]

-

Injection Volume: 20 µL.

Method Validation: The stability-indicating method should be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

The following diagrams illustrate key aspects of this compound's metabolism, experimental workflow for its stability analysis, and the logical relationships governing its stability.

Caption: Major metabolic pathways of this compound.

Caption: Experimental workflow for stability testing.

Caption: Factors affecting this compound stability.

References

- 1. biopharminternational.com [biopharminternational.com]

- 2. d-nb.info [d-nb.info]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of Tryptophan and Its Metabolites by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. researchgate.net [researchgate.net]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pharmoutsourcing.com [pharmoutsourcing.com]

- 12. researchgate.net [researchgate.net]

Synthesis and Purification of L-Tryptophan-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled L-Tryptophan-¹³C for research applications. L-Tryptophan-¹³C is an invaluable tool in metabolic research, particularly for tracing the flux of this essential amino acid through various biochemical pathways, such as the kynurenine and serotonin pathways. Its use in conjunction with mass spectrometry and NMR spectroscopy allows for precise quantification and dynamic analysis of metabolic processes in health and disease.[1][2][3]

This document details both chemical and enzymatic synthesis strategies, with a focus on the more common and efficient enzymatic approach. It provides detailed experimental protocols, quantitative data on yields and purity, and methods for purification and analysis.

Synthesis of L-Tryptophan-¹³C

The synthesis of L-Tryptophan-¹³C typically involves a two-step process: the chemical synthesis of ¹³C-labeled indole, followed by the enzymatic conversion of this precursor to L-Tryptophan-¹³C.

Chemical Synthesis of ¹³C-Labeled Indole

The synthesis of ¹³C-labeled indole is a critical first step. A common and cost-effective method utilizes ¹³CO₂ as the source of the carbon isotope. The following is a representative protocol for the synthesis of indole-7-¹³C.

Experimental Protocol: Synthesis of Indole-7-¹³C

This protocol is adapted from a method that uses inexpensive ¹³CO₂ as the starting material for the isotopic label.[4]

-

Protection of Pyrrole: Start with P(O)(t-Bu)₂-protected pyrrole.

-

Bromination: Treat the protected pyrrole with one equivalent of bromine in acetic acid to produce 2-bromopyrrole. A typical yield for this step is around 79%.[4]

-

Lithiation and Carboxylation: The 2-bromopyrrole is then lithiated with LDA (Lithium diisopropylamide) and subsequently quenched with ¹³CO₂ to form the ¹³C-carboxylic acid. This step typically yields around 86% of the desired product after crystallization.[4]

-

Ring-Closing Metathesis (RCM): The final step to form the indole ring is achieved through a Ruthenium-mediated ring-closing metathesis. This is a key step in constructing the ¹³C-containing indole carbocycle.[5][6]

-

Deprotection: The protecting group is removed to yield the final indole-7-¹³C product.

Starting from approximately 1 liter of ¹³CO₂, this method can yield around 200 mg of the labeled indole.[4]

Enzymatic Synthesis of L-Tryptophan-¹³C

The most efficient and stereospecific method for synthesizing L-Tryptophan-¹³C is the enzymatic reaction catalyzed by tryptophan synthase. This enzyme condenses the ¹³C-labeled indole with L-serine to produce L-Tryptophan-¹³C.[7][8]

Experimental Protocol: Enzymatic Synthesis using Tryptophan Synthase

This protocol is based on the use of tryptophan synthase from Escherichia coli.[9][10]

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0).

-

Dissolve L-serine in the buffer to a final concentration of 50 mM.[9][10]

-

Add the synthesized ¹³C-labeled indole. The concentration of indole should be carefully controlled, typically in the range of 0.1 to 2 mM, as high concentrations can be inhibitory.[11]

-

Add pyridoxal phosphate (PLP), a necessary cofactor for tryptophan synthase, to a final concentration of approximately 0.1 mM.

-

-

Enzyme Addition: Add purified tryptophan synthase or a cell lysate containing overexpressed tryptophan synthase to the reaction mixture.

-

Incubation: Incubate the reaction mixture at a controlled temperature, typically between 30°C and 40°C.[9][12] The reaction time can vary from a few hours to overnight (e.g., 12 hours), depending on the enzyme concentration and specific activity.[9][10]

-

Reaction Monitoring: The progress of the reaction can be monitored by HPLC, observing the consumption of indole and the formation of L-Tryptophan.

-

Reaction Termination: Once the reaction is complete, it can be terminated by denaturing the enzyme, for example, by adding a strong acid or by heat treatment.

Purification of L-Tryptophan-¹³C

After synthesis, the L-Tryptophan-¹³C must be purified to remove unreacted substrates, byproducts, and enzyme components. A combination of chromatography and crystallization is typically employed.

Initial Purification by Ion-Exchange Chromatography

-

Column Preparation: A strong acidic cation-exchange resin is packed into a column and equilibrated with a low pH buffer (e.g., pH 2).

-

Sample Loading: The reaction mixture is acidified to approximately pH 2 and loaded onto the column. L-Tryptophan will bind to the resin.

-

Washing: The column is washed with the low pH buffer to remove unbound impurities.

-

Elution: The purified L-Tryptophan-¹³C is eluted from the column using a high pH buffer (e.g., pH 10.5 with sodium hydroxide).[13]

High-Performance Liquid Chromatography (HPLC)

For high-purity requirements, reversed-phase HPLC is a powerful purification technique.

Experimental Protocol: HPLC Purification

-

Column: A C18 reversed-phase column is commonly used.[14]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent like acetonitrile.

-

Gradient Elution: A gradient of increasing organic solvent concentration is used to elute the L-Tryptophan.

-

Detection: The elution of L-Tryptophan can be monitored by UV absorbance at 280 nm, which is characteristic of the indole ring.[15]

-

Fraction Collection: Fractions containing the purified L-Tryptophan-¹³C are collected.

Crystallization

Crystallization is an effective final step to obtain highly pure L-Tryptophan-¹³C in a solid form.

Experimental Protocol: Crystallization

This protocol is adapted from established methods for L-Tryptophan crystallization.[16][17]

-

Dissolution: Dissolve the purified L-Tryptophan-¹³C in a suitable solvent system. A mixture of acetic acid and water is effective. For example, a crude product can be dissolved in a 1:1 mixture of acetic acid and water at an elevated temperature (e.g., 90°C).[16]

-

Decolorization: Activated carbon can be added to the hot solution to remove colored impurities. The solution is then filtered while hot to remove the carbon.[16]

-

Crystallization: The filtrate is slowly cooled to induce crystallization. Cooling to a temperature between 0°C and 20°C is typical.[16][17] The solution can be left to stand for several hours to allow for complete crystal formation.

-

Crystal Recovery: The crystals are collected by filtration.

-

Washing and Drying: The collected crystals are washed with a small amount of cold water or a cold acetic acid solution and then dried under vacuum.[16]

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and purification of L-Tryptophan-¹³C.

Table 1: Synthesis and Purification Yields

| Step | Description | Typical Yield | Reference |

| 1 | Chemical Synthesis of ¹³C-Indole | ~68% (over two steps) | [4] |

| 2 | Enzymatic Synthesis of L-Tryptophan-¹³C | >80% | [9][10] |

| 3 | Purification by Crystallization | ~90-93% | [16] |

| Overall | Estimated Overall Yield | ~50-60% |

Table 2: Purity and Isotopic Enrichment

| Parameter | Method of Analysis | Typical Value | Reference |

| Chemical Purity | HPLC | >98% | [18] |

| Isotopic Enrichment | Mass Spectrometry | >99 atom % ¹³C | [1] |

| Optical Purity | Chiral HPLC / Polarimetry | >99% L-enantiomer |

Visualization of Key Processes

L-Tryptophan-¹³C Biosynthesis Pathway

The enzymatic synthesis of L-Tryptophan-¹³C from ¹³C-labeled indole and L-serine is a key step. The following diagram illustrates this biochemical reaction.

Caption: Enzymatic synthesis of L-Tryptophan-¹³C.

Experimental Workflow for Synthesis and Purification

The overall process from starting materials to the final purified product can be visualized as a workflow.

Caption: Workflow for L-Tryptophan-¹³C synthesis and purification.

Kynurenine Pathway

L-Tryptophan-¹³C is a crucial tracer for studying the kynurenine pathway, which is implicated in various physiological and pathological processes.

Caption: Simplified Kynurenine Pathway showing ¹³C label tracing.

References

- 1. L-Tryptophan-13C11,15N2 ≥99 atom %, ≥98% (CP) | 202406-50-6 [sigmaaldrich.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. frontiersin.org [frontiersin.org]

- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 5. researchgate.net [researchgate.net]

- 6. Crystallization process for extracting L-tryptophan from fermentation broth - Eureka | Patsnap [eureka.patsnap.com]

- 7. Tryptophan synthase - Wikipedia [en.wikipedia.org]

- 8. Tryptophan Synthase: Biocatalyst Extraordinaire - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]

- 12. US4335209A - Process for preparation of L-tryptophan by enzyme - Google Patents [patents.google.com]

- 13. US6284897B2 - Method for crystallizing tryptophan - Google Patents [patents.google.com]

- 14. files.core.ac.uk [files.core.ac.uk]

- 15. protocols.io [protocols.io]

- 16. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. L-Tryptophan (¹³Cââ, 99%)- Cambridge Isotope Laboratories, CLM-4290-H-0.1 [isotope.com]

A Technical Guide to L-Tryptophan-¹³C: Isotopic Purity, Mass Shift, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-Tryptophan-¹³C, a stable isotope-labeled amino acid crucial for a range of applications in research and drug development. This document details its isotopic purity, expected mass shift, and the analytical methodologies used for its characterization and utilization in metabolic and proteomic studies.

Quantitative Data: Isotopic Purity and Mass Shift of L-Tryptophan-¹³C Isotopologues

The isotopic purity of L-Tryptophan-¹³C is a critical parameter, indicating the percentage of molecules that contain the ¹³C isotope at the specified position(s). This purity is typically determined by the manufacturer and verified by the end-user. The mass shift represents the increase in the molecular weight of the labeled molecule compared to its unlabeled counterpart. This shift is fundamental for its detection and quantification in mass spectrometry-based analyses.

| Isotopologue | Isotopic Purity (atom % ¹³C) | Chemical Purity (%) | Mass Shift (vs. Unlabeled L-Tryptophan, MW: 204.23) | Molecular Weight (Labeled) |

| L-Tryptophan-1-¹³C | ≥99%[1] | ≥98%[1] | M+1[1] | 205.22[1][2] |

| L-Tryptophan-¹³C₁₁ | ≥99%[3] | ≥98%[3] | M+11 | 215.14[3] |

| L-Tryptophan-¹³C₁₁,¹⁵N₂ | ≥99% | ≥98% | M+13 | 217.13 |

Experimental Protocols for Isotopic Purity Determination

The accurate determination of isotopic enrichment is paramount for quantitative studies. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust method for determining the isotopic enrichment of amino acids. The following protocol outlines a general procedure for the analysis of L-Tryptophan-¹³C.

1. Sample Preparation: Hydrolysis and Derivatization

-

Protein Hydrolysis: If the L-Tryptophan-¹³C is incorporated into a protein, the protein must first be hydrolyzed to release the individual amino acids. A common method is acid hydrolysis using 6 M HCl at 110-150°C for 24 hours under a nitrogen atmosphere.

-

Purification (Optional): For complex samples, a purification step using strong cation-exchange chromatography (e.g., Dowex 50WX8 resin) may be necessary to remove interfering substances like carbohydrates and lipids.

-

Derivatization: Amino acids are not volatile and require derivatization prior to GC analysis. A common method is the formation of N-acetyl methyl esters (NACME). This involves a two-step reaction: esterification with methanolic HCl followed by acetylation with acetic anhydride.

2. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or intermediate-polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Splitless injection at 250-280°C.

-

Oven Temperature Program: An example program is: hold at 70°C for 2 min, ramp to 140°C at 15°C/min, then to 240°C at 12°C/min, and hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions or characteristic fragment ions of the derivatized labeled and unlabeled tryptophan. For example, monitor the m/z corresponding to the unlabeled tryptophan derivative and the m/z corresponding to the ¹³C-labeled derivative.

-

Data Analysis: The isotopic purity is calculated by comparing the peak areas of the labeled and unlabeled ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed information about the isotopic labeling pattern and purity without the need for derivatization.

1. Sample Preparation

-

Dissolve a known amount of the L-Tryptophan-¹³C sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

2. NMR Analysis

-

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a proton and carbon probe.

-

¹³C NMR:

-

Acquire a quantitative ¹³C NMR spectrum. This requires a long relaxation delay between scans to ensure full relaxation of all carbon nuclei.

-

The relative integrals of the ¹³C signals corresponding to the labeled and unlabeled positions can be used to determine the isotopic enrichment.

-

-

¹H NMR:

-

For singly labeled compounds, the presence of the ¹³C isotope will result in satellite peaks flanking the main ¹H peak of the directly attached proton due to ¹H-¹³C coupling. The ratio of the satellite peak area to the central peak area can be used to calculate the isotopic enrichment.

-

-

Advanced Techniques (e.g., ITOCSY):

-

Pulse sequences like Isotope-Edited Total Correlation Spectroscopy (ITOCSY) can be used to generate separate 2D ¹H-¹H NMR spectra for molecules with ¹²C and ¹³C at a specific position. This allows for a more accurate quantification of isotopic enrichment in complex mixtures.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the application of L-Tryptophan-¹³C.

Tryptophan Metabolism via the Kynurenine Pathway

L-Tryptophan-¹³C is extensively used to trace the metabolic fate of tryptophan. A major catabolic route is the kynurenine pathway, which is implicated in various physiological and pathological processes.

Caption: Metabolic fate of L-Tryptophan-1-¹³C through the Kynurenine Pathway.

Tryptophan to Serotonin Pathway

Another critical metabolic route for tryptophan is its conversion to the neurotransmitter serotonin. L-Tryptophan-¹³C can be used to study the dynamics of this pathway.[4][5]

Caption: Biosynthesis of Serotonin from L-Tryptophan-¹³C.

Experimental Workflow for ¹³C-Labeled Proteomics

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique in quantitative proteomics that utilizes stable isotope-labeled amino acids, including L-Tryptophan-¹³C, to compare protein abundance between different cell populations.

Caption: A typical experimental workflow for SILAC-based quantitative proteomics.

References

- 1. L-Tryptophan-1-13C 99 atom % 13C, 98% (CP) | 81201-92-5 [sigmaaldrich.com]

- 2. L-Tryptophan (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 3. L-Tryptophan (¹³Cââ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 4. drkumardiscovery.com [drkumardiscovery.com]

- 5. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

The Application of L-Tryptophan-¹³C in Modern Metabolomics and Proteomics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the multifaceted applications of L-Tryptophan-¹³C, a stable isotope-labeled amino acid, as a powerful tool in metabolomics and proteomics research. From elucidating complex metabolic pathways to quantifying protein dynamics, L-Tryptophan-¹³C offers a versatile and precise method for gaining deeper insights into cellular function, disease pathogenesis, and the mechanism of action of novel therapeutics. This document provides an overview of its core applications, detailed experimental protocols, and quantitative data presentation to support researchers in leveraging this technology.

Core Applications of L-Tryptophan-¹³C

L-Tryptophan-¹³C serves as a tracer that can be incorporated into proteins or metabolized through various biochemical pathways. Its heavier isotope allows for the differentiation and quantification of labeled molecules from their unlabeled counterparts using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolomics: Tracing Metabolic Fates

In metabolomics, L-Tryptophan-¹³C is instrumental in metabolic flux analysis (MFA), enabling the quantitative study of the rates of metabolic reactions.[1][2] By tracking the incorporation of ¹³C atoms into downstream metabolites, researchers can map and quantify the activity of key metabolic pathways.

-

Kynurenine Pathway Analysis: A significant application is the investigation of the kynurenine pathway, the major route of tryptophan degradation.[3][4][5] Dysregulation of this pathway is implicated in various conditions, including neurodegenerative diseases, cancer, and psychiatric disorders.[3] The ¹³C-Tryptophan breath test, for example, is a non-invasive method to assess in vivo activity of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of this pathway.[3][4]

-

Serotonin Pathway Analysis: L-Tryptophan is the metabolic precursor to the neurotransmitter serotonin.[6] Tracing with L-Tryptophan-¹³C allows for the direct measurement of serotonin synthesis rates, providing valuable insights into neurological function and the effects of drugs targeting this pathway.[6]

Proteomics: Quantifying Protein Dynamics

In proteomics, L-Tryptophan-¹³C is utilized for quantitative analysis of the proteome, particularly through Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[7][8][9]

-

Quantitative Proteomics (SILAC): While less common than labeled arginine and lysine, L-Tryptophan-¹³C can be used in SILAC experiments to quantify relative protein abundance between different cell populations.[7][8] This is particularly useful for studying proteins with a low abundance of arginine and lysine residues.

-

Protein Turnover Analysis: By introducing L-Tryptophan-¹³C into the cellular environment, the rate of incorporation into newly synthesized proteins can be measured, providing a direct assessment of protein synthesis and degradation rates.[10][11] This is crucial for understanding protein homeostasis in various physiological and pathological states.

Quantitative Data Presentation

The following tables summarize quantitative data from studies utilizing L-Tryptophan-¹³C, showcasing its utility in generating precise and comparable datasets.

Table 1: ¹³C-Tryptophan Breath Test in Major Depressive Disorder [3]

| Parameter | MDD Patients (n=18) | Healthy Controls (n=24) | p-value |

| Cumulative Recovery Rate (CRR₀₋₁₈₀, %) | 4.87 ± 1.58 | 3.59 ± 1.25 | 0.004 |

| Area Under the Curve (AUC, %*min) | 358.8 ± 138.9 | 249.5 ± 98.7 | 0.008 |

| Maximal Δ¹³CO₂ (Cₘₐₓ, %) | 3.11 ± 1.15 | 2.09 ± 0.78 | 0.002 |

| Plasma Tryptophan (μg/mL) | 10.8 ± 1.9 | 11.5 ± 1.6 | 0.25 |

Data are presented as mean ± standard deviation.

Table 2: Protein Turnover Rates in Arabidopsis thaliana Seedlings [10]

| Protein | Gene ID | Half-life (t₁/₂) in hours |

| RuBisCO large subunit | ATCG00490 | 120 |

| ATP synthase CF1 β-subunit | ATCG00480 | 96 |

| Photosystem II D1 protein | ATCG00020 | 24 |

Note: This table provides representative data on the types of measurements obtained in protein turnover studies. Actual values can vary based on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments involving L-Tryptophan-¹³C.

¹³C-Tryptophan Breath Test for Kynurenine Pathway Analysis[3]

Objective: To non-invasively assess the in vivo activity of the kynurenine pathway.

Methodology:

-

Subject Preparation: Subjects fast overnight prior to the test.

-

Baseline Breath Sample: A baseline breath sample is collected into a breath collection bag.

-

Administration of ¹³C-Tryptophan: A solution of 150 mg of L-[1-¹³C]Tryptophan dissolved in 100 mL of water is orally administered to the subject.[3]

-

Breath Sample Collection: Breath samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, 120, 150, and 180 minutes) after administration.[3]

-

Sample Analysis: The ¹³CO₂/¹²CO₂ ratio in the exhaled breath is measured using an isotope ratio mass spectrometer.

-

Data Analysis: The change in the ¹³CO₂/¹²CO₂ ratio from baseline (Δ¹³CO₂) is calculated. The cumulative recovery rate (CRR), area under the curve (AUC), and maximal Δ¹³CO₂ (Cₘₐₓ) are determined to quantify pathway activity.[3]

Metabolic Flux Analysis using L-Tryptophan-¹³C in Cell Culture[2]

Objective: To quantify the metabolic flux through tryptophan-dependent pathways.

Methodology:

-

Cell Culture: Cells are cultured in a defined medium where unlabeled L-Tryptophan is replaced with a known concentration of L-Tryptophan-¹³C (e.g., U-¹³C₁₁-Tryptophan).

-

Isotopic Steady State: Cells are cultured for a sufficient duration to achieve isotopic steady state in intracellular metabolites.

-

Metabolite Extraction: Intracellular metabolites are rapidly extracted using a quenching solution (e.g., ice-cold methanol/water).

-

Sample Preparation: The extracted metabolites are prepared for analysis by liquid chromatography-mass spectrometry (LC-MS).[12]

-

LC-MS Analysis: The isotopic labeling patterns of tryptophan and its downstream metabolites (e.g., kynurenine, serotonin) are determined by high-resolution LC-MS.

-

Flux Calculation: The mass isotopomer distributions are used in computational models (e.g., INCA) to calculate the relative or absolute fluxes through the metabolic pathways of interest.[2]

SILAC using L-Tryptophan-¹³C for Quantitative Proteomics[7][8]

Objective: To quantify the relative abundance of proteins between two cell populations.

Methodology:

-

Cell Culture and Labeling:

-

"Light" population: Cells are cultured in a medium containing natural L-Tryptophan.

-

"Heavy" population: Cells are cultured in a medium where natural L-Tryptophan is replaced with L-Tryptophan-¹³C.

-

Cells are cultured for at least five to six doublings to ensure complete incorporation of the labeled amino acid.[9]

-

-

Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

-

Cell Lysis and Protein Extraction: Cells from both populations are harvested and lysed. Protein concentration is determined for each lysate.

-

Sample Mixing: Equal amounts of protein from the "light" and "heavy" lysates are mixed.

-

Protein Digestion: The combined protein mixture is digested into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer detects pairs of chemically identical peptides that differ in mass due to the ¹³C label.

-

Data Analysis: Specialized software (e.g., MaxQuant) is used to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein in the two samples.[13]

Visualizing Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows.

Tryptophan Metabolism Pathways

Tryptophan metabolism highlighting the Kynurenine and Serotonin pathways.

SILAC Experimental Workflow

References

- 1. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 13C-tryptophan breath test detects increased catabolic turnover of tryptophan along the kynurenine pathway in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assessment of Peripheral Serotonin Synthesis Using Stable Isotope-Labeled Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 8. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). | Broad Institute [broadinstitute.org]

- 10. researchgate.net [researchgate.net]

- 11. Human Proteome Organization (HUPO) - Measuring protein turnover in animals using mass spectrometry [hupo.org]

- 12. wur.nl [wur.nl]

- 13. researchgate.net [researchgate.net]

L-Tryptophan-13C as a Tracer for Unraveling the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid L-tryptophan, accounting for over 90% of its catabolism.[1][2] This complex pathway generates a cascade of neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid, which have been implicated in a wide range of physiological and pathological processes. Dysregulation of the KP is associated with neurodegenerative diseases, psychiatric disorders, cancer, and autoimmune conditions. Consequently, the ability to accurately trace and quantify the flux of tryptophan through this pathway is of paramount importance for understanding disease mechanisms and for the development of novel therapeutic interventions.

Stable isotope tracing, utilizing molecules like L-Tryptophan-13C, offers a powerful and precise method to dynamically track the metabolic fate of tryptophan in biological systems.[3] By introducing a "heavy" isotope of carbon into the tryptophan molecule, researchers can follow its journey as it is converted into various downstream metabolites. This technique, coupled with sensitive analytical methods like mass spectrometry, allows for the elucidation of pathway activity, the identification of metabolic bottlenecks, and the assessment of enzymatic function in both health and disease. This in-depth technical guide provides a comprehensive overview of the use of this compound as a tracer for studying the kynurenine pathway, complete with experimental protocols, data presentation strategies, and visual aids to facilitate understanding and implementation in a research setting.

The Kynurenine Pathway

The kynurenine pathway is initiated by the conversion of L-tryptophan to N-formylkynurenine by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1] N-formylkynurenine is then rapidly converted to kynurenine, a central metabolite that stands at a critical branch point in the pathway. From here, the pathway diverges into two main branches: the kynurenic acid branch, which is generally considered neuroprotective, and the quinolinic acid branch, which is associated with neurotoxicity.

When using L-[1-13C]tryptophan as a tracer, the 13C-labeled carbon is released as 13CO2 during the conversion of 3-hydroxy-L-kynurenine to 3-hydroxyanthranilic acid in the quinolinic acid branch.[1][4][5] This principle forms the basis of the 13C-Tryptophan Breath Test (13C-TBT), a non-invasive method for assessing whole-body kynurenine pathway activity.[1][4]

Experimental Protocols

The application of this compound as a tracer can be adapted for various experimental models, from in vitro cell cultures to in vivo animal and human studies. The choice of model and protocol will depend on the specific research question.

In Vitro Cell Culture Protocol

This protocol provides a general framework for tracing this compound in cultured cells to assess kynurenine pathway activity.

1. Cell Culture and Treatment:

-

Culture cells of interest to the desired confluency in standard growth medium.

-

Prepare a labeling medium by supplementing base medium (e.g., DMEM without tryptophan) with a known concentration of this compound (e.g., uniformly labeled L-Tryptophan-[U-13C11]). The concentration should be determined based on the specific cell type and experimental goals.

-

To stimulate the kynurenine pathway, cells can be treated with pro-inflammatory cytokines such as interferon-gamma (IFN-γ).

2. Isotope Labeling:

-

Remove the standard growth medium and wash the cells with phosphate-buffered saline (PBS).

-

Add the prepared this compound labeling medium to the cells.

-

Incubate the cells for a predetermined time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the tracer.

3. Sample Collection and Metabolite Extraction:

-

Media: Collect the cell culture medium at each time point to analyze extracellular metabolites.

-

Cells:

- Aspirate the medium and wash the cells with ice-cold PBS.

- Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol, acetonitrile, and water.

- Scrape the cells and collect the cell lysate.

- Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the intracellular metabolites.

4. Sample Preparation for LC-MS/MS Analysis:

-

Dry the metabolite extracts under a stream of nitrogen or by vacuum centrifugation.

-

Reconstitute the dried extracts in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

-

Add a mixture of stable isotope-labeled internal standards for other kynurenine pathway metabolites (e.g., Kynurenine-d4) to correct for variations in sample processing and instrument response.

In Vivo Animal Model Protocol

This protocol outlines a general procedure for an in vivo this compound tracing study in a mouse model.

1. Animal Model and Acclimatization:

-

Select an appropriate animal model for the research question (e.g., a mouse model of a specific disease).

-

Acclimatize the animals to the housing conditions and diet.

2. Tracer Administration:

-

Prepare a sterile solution of this compound in a suitable vehicle (e.g., saline).

-

Administer the tracer to the animals via an appropriate route, such as intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The dosage and route of administration should be optimized for the specific study.

3. Sample Collection:

-

At predetermined time points after tracer administration, collect biological samples.

-

Blood: Collect blood samples (e.g., via tail vein or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.

-

Tissues: Euthanize the animals and rapidly excise tissues of interest (e.g., liver, brain, tumor). Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.

4. Sample Preparation for LC-MS/MS Analysis:

-

Plasma: Perform protein precipitation by adding a cold organic solvent (e.g., methanol or acetonitrile). Centrifuge to remove the precipitated proteins and collect the supernatant.

-

Tissues: Homogenize the frozen tissues in a cold extraction solvent. Centrifuge the homogenate to remove cellular debris and collect the supernatant.

-

Proceed with drying, reconstitution, and addition of internal standards as described in the in vitro protocol.

Human Study: 13C-Tryptophan Breath Test (13C-TBT) Protocol

This non-invasive protocol is used to assess whole-body kynurenine pathway activity in humans.[1][4]

1. Subject Preparation:

-

Subjects should fast overnight prior to the test.

2. Baseline Breath Sample Collection:

-

Collect a baseline breath sample to determine the natural abundance of 13CO2.

3. Tracer Administration:

-

Administer a single oral dose of L-[1-13C]tryptophan (e.g., 150 mg) dissolved in water.[1]

4. Post-Dose Breath Sample Collection:

-

Collect breath samples at regular intervals (e.g., every 15-30 minutes) for a period of up to 3 hours.[1] Samples are typically collected in specialized bags.

5. Analysis:

-

The ratio of 13CO2 to 12CO2 in the breath samples is measured using isotope ratio mass spectrometry.

-

The data is used to calculate parameters such as the cumulative recovery of 13C and the rate of 13CO2 exhalation, which reflect the activity of the kynurenine pathway.

Data Presentation: Quantitative Analysis

A key advantage of using this compound is the ability to obtain quantitative data on the flux through the kynurenine pathway. The following tables provide examples of how such data can be structured.

Table 1: Hypothetical Quantitative LC-MS/MS Data from a Cell Culture Experiment

| Metabolite | Unlabeled (M+0) Concentration (µM) | ¹³C-Labeled (M+11) Concentration (µM) | Percent ¹³C Enrichment |

| L-Tryptophan | 10.5 | 89.5 | 89.5% |

| Kynurenine | 2.3 | 5.7 | 71.3% |

| Kynurenic Acid | 0.8 | 1.2 | 60.0% |

| 3-Hydroxy-L-kynurenine | 1.5 | 3.5 | 70.0% |

| Anthranilic Acid | 0.4 | 0.6 | 60.0% |

Table 2: Example Data from a Human 13C-Tryptophan Breath Test Study in Major Depressive Disorder (MDD)

| Parameter | Healthy Controls (n=24) | MDD Patients (n=18) | p-value |

| Cmax (‰) | 4.5 ± 1.2 | 6.8 ± 2.1 | 0.002 |

| AUC (%∗min) | 850 ± 250 | 1350 ± 400 | 0.008 |

| Cumulative Recovery (%) | 2.5 ± 0.7 | 4.0 ± 1.1 | 0.004 |

| Data are presented as mean ± standard deviation. Cmax: maximal change in 13CO2/12CO2 ratio; AUC: area under the curve. Data adapted from Teraishi et al., 2015.[1] |

Mandatory Visualizations

Visualizing experimental workflows and signaling pathways is crucial for clear communication of complex methodologies and biological processes.

Conclusion

This compound is a versatile and powerful tool for interrogating the kynurenine pathway in a variety of experimental contexts. From non-invasive breath tests in human subjects to detailed metabolic flux analysis in cell culture and animal models, this stable isotope tracer provides invaluable quantitative data on the dynamics of tryptophan metabolism. The methodologies outlined in this guide, when combined with modern analytical platforms, empower researchers to gain deeper insights into the role of the kynurenine pathway in health and disease, ultimately paving the way for the development of novel diagnostics and therapeutics. The careful design of experimental protocols and the rigorous analysis of quantitative data are essential for harnessing the full potential of this technique to unravel the complexities of kynurenine pathway metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of L-tryptophan and L-kynurenine by liquid chromatography/electron capture negative ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 13C-tryptophan breath test detects increased catabolic turnover of tryptophan along the kynurenine pathway in patients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Investigating Neurotransmitter Metabolism with L-Tryptophan-13C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tryptophan, an essential amino acid, serves as a crucial precursor for the synthesis of the neurotransmitter serotonin and a cascade of neuroactive compounds via the kynurenine pathway. Understanding the metabolic flux through these pathways is paramount for research in neuroscience, drug development, and the study of various pathological conditions, including neurodegenerative and psychiatric disorders. The use of stable isotope-labeled L-Tryptophan, specifically L-Tryptophan-13C, offers a powerful and safe method to trace the fate of tryptophan in vivo and in vitro, enabling the quantification of metabolite turnover and metabolic flux. This technical guide provides a comprehensive overview of the methodologies employed to investigate neurotransmitter metabolism using this compound, complete with detailed experimental protocols, data presentation formats, and visualizations of key pathways and workflows.

Core Concepts: Tryptophan Metabolism

Tryptophan metabolism primarily follows two major pathways: the serotonin pathway and the kynurenine pathway. Under normal physiological conditions, the majority of free tryptophan is metabolized through the kynurenine pathway[1][2].

-

The Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine), which plays a critical role in regulating mood, sleep, appetite, and cognition. A simplified representation of this pathway is the conversion of L-Tryptophan to 5-Hydroxytryptophan (5-HTP), which is then converted to Serotonin.

-

The Kynurenine Pathway: This is the principal metabolic route for tryptophan, producing several neuroactive metabolites. This pathway is initiated by the conversion of L-Tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine. Kynurenine can then be metabolized down two main branches, one leading to the production of the neuroprotective kynurenic acid and the other to the neurotoxic quinolinic acid[2][3].

The balance between these two pathways is critical for maintaining neurological health, and shifts in this balance have been implicated in various diseases.

Mandatory Visualizations

Tryptophan Metabolic Pathways

Caption: Major metabolic pathways of L-Tryptophan.

Experimental Workflow for In Vivo Stable Isotope Tracing

Caption: General experimental workflow for in vivo studies.

Data Presentation

Quantitative data from this compound tracing experiments should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Isotopic Enrichment of Tryptophan and its Metabolites Over Time

| Time Point (hours) | L-Tryptophan-¹³C Enrichment (%) | Kynurenine-¹³C Enrichment (%) | Serotonin-¹³C Enrichment (%) |

| 0 | 0 | 0 | 0 |

| 1 | 85.2 ± 5.1 | 35.6 ± 4.2 | 10.3 ± 2.1 |

| 4 | 45.7 ± 6.3 | 58.9 ± 5.5 | 32.8 ± 4.9 |

| 12 | 15.3 ± 3.8 | 30.1 ± 4.1 | 45.1 ± 6.2 |

| 24 | 5.1 ± 1.9 | 12.4 ± 2.8 | 38.7 ± 5.3 |

Data are presented as mean ± standard deviation and are representative examples based on typical experimental outcomes.

Table 2: Calculated Metabolic Fluxes and Turnover Rates

| Parameter | Control Group | Treatment Group | p-value |

| Tryptophan to Kynurenine Flux (nmol/g/h) | 15.2 ± 2.1 | 25.8 ± 3.5 | <0.01 |

| Tryptophan to Serotonin Flux (nmol/g/h) | 0.8 ± 0.2 | 0.5 ± 0.1 | <0.05 |

| Serotonin Turnover Rate (h⁻¹) | 0.45 ± 0.07 | 0.31 ± 0.05 | <0.05 |

Data are presented as mean ± standard deviation and are representative examples based on typical experimental outcomes.

Experimental Protocols

In Vivo Stable Isotope Tracing in Rodent Models

This protocol outlines the key steps for an in vivo this compound tracing study in mice.

Materials:

-

L-Tryptophan-¹³C (uniformly labeled or specifically labeled, e.g., ¹³C₁₁)

-

Sterile saline solution

-

Anesthesia (e.g., isoflurane)

-

Syringes and needles for injection

-

Tools for tissue dissection

-

Liquid nitrogen

-

Homogenizer

-

Extraction solvent (e.g., 80% methanol)

-

Centrifuge

-

LC-MS/MS or NMR system

Procedure:

-

Animal Preparation: Acclimatize animals to the experimental conditions. Fasting may be required depending on the specific research question.

-

Tracer Administration: Dissolve L-Tryptophan-¹³C in sterile saline. Administer the tracer to the animal via the desired route (e.g., intraperitoneal or intravenous injection). The dosage will need to be optimized for the specific animal model and research question.

-

Time-Course Sample Collection: At predetermined time points after tracer administration, collect biological samples.

-

Blood: Collect blood via tail vein or cardiac puncture into tubes containing an anticoagulant. Centrifuge to separate plasma.

-

Cerebrospinal Fluid (CSF): Collect CSF from the cisterna magna.

-

Brain Tissue: Euthanize the animal and rapidly dissect the brain or specific brain regions of interest.

-

-

Metabolism Quenching: Immediately freeze the collected tissues in liquid nitrogen to halt all metabolic activity.

-

Metabolite Extraction:

-

Homogenize the frozen tissue in a pre-chilled extraction solvent (e.g., 80% methanol).

-

Centrifuge the homogenate at high speed to pellet proteins and cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or NMR spectroscopy to determine the isotopic enrichment of tryptophan and its metabolites.

Sample Preparation for Metabolomics from Cell Cultures

This protocol provides a general guideline for extracting metabolites from adherent cell cultures for this compound tracing studies.

Materials:

-

Cell culture medium deficient in tryptophan

-

L-Tryptophan-¹³C

-

Phosphate-buffered saline (PBS)

-

Liquid nitrogen or ice-cold methanol

-

Cell scraper

-

Extraction solvent (e.g., 80% methanol)

-

Centrifuge

Procedure:

-

Cell Culture: Culture cells in a tryptophan-deficient medium supplemented with a known concentration of L-Tryptophan-¹³C.

-

Metabolism Quenching and Cell Lysis:

-

Rapidly aspirate the culture medium.

-

Wash the cells once with ice-cold PBS.

-

Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench metabolism. Alternatively, add ice-cold extraction solvent directly to the cells.

-

-

Metabolite Extraction:

-

Add a pre-chilled extraction solvent to the culture dish.

-

Scrape the cells from the dish and collect the cell lysate.

-

Vortex the lysate thoroughly.

-

Centrifuge the lysate to pellet cell debris.

-

Collect the supernatant for analysis.

-

LC-MS/MS Analysis of ¹³C-Labeled Tryptophan Metabolites

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient elution from low to high organic phase concentration is typically employed to separate the metabolites.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Parameters (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for both the unlabeled and ¹³C-labeled versions of each metabolite need to be determined and optimized. For example:

-

Tryptophan (unlabeled): m/z 205 -> 188

-

Tryptophan-¹³C₁₁ (labeled): m/z 216 -> 199

-

Serotonin (unlabeled): m/z 177 -> 160

-

Serotonin-¹³C₁₀ (labeled): m/z 187 -> 170

-

-

Data Analysis: The peak areas of the unlabeled and labeled metabolites are used to calculate the isotopic enrichment.

NMR Spectroscopy for ¹³C-Tryptophan Metabolism

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

Sample Preparation:

-

Lyophilize the metabolite extract and reconstitute it in a deuterated buffer (e.g., phosphate buffer in D₂O).

NMR Experiments:

-

¹H-NMR: To identify and quantify the total concentration of metabolites.

-

¹³C-NMR: To directly detect the ¹³C-labeled carbons. This method has lower sensitivity but provides direct information on the position of the label.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A 2D NMR experiment that correlates protons with their directly attached carbons. This is a highly sensitive method for detecting ¹³C-labeled metabolites.

-

Data Analysis: The relative intensities of signals from labeled and unlabeled positions are used to determine isotopic enrichment.

Conclusion

The use of this compound as a stable isotope tracer is an indispensable tool for the quantitative investigation of neurotransmitter metabolism. The methodologies outlined in this technical guide provide a robust framework for researchers to design and execute experiments that can elucidate the dynamic interplay between the serotonin and kynurenine pathways. By combining detailed experimental protocols with advanced analytical techniques such as LC-MS/MS and NMR, scientists can gain deeper insights into the metabolic underpinnings of neurological function and disease, ultimately paving the way for the development of novel therapeutic strategies.

References

The Pivotal Role of L-Tryptophan-13C in Unraveling Gut Microbiome Dynamics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate interplay between the host and its gut microbiome is a rapidly expanding frontier in biomedical research, with profound implications for health and disease. L-tryptophan, an essential amino acid, stands as a critical signaling molecule in this complex relationship, metabolized by both host and microbiota into a plethora of bioactive compounds. The advent of stable isotope labeling, particularly with L-Tryptophan-13C, has provided an unprecedented window into the metabolic flux and functional consequences of tryptophan metabolism within the gut ecosystem. This technical guide provides a comprehensive overview of the application of this compound in gut microbiome research, detailing experimental protocols, data interpretation, and the elucidation of key signaling pathways.

Introduction: Tryptophan Metabolism at the Host-Microbiome Interface

L-tryptophan is not merely a building block for proteins; it is a central precursor to a cascade of metabolites that regulate a wide array of physiological processes, including immune responses, gut barrier integrity, and neurotransmission.[1][2] Tryptophan metabolism follows three primary pathways: the kynurenine pathway, the serotonin pathway, and the indole pathway, the latter being predominantly driven by the gut microbiota.[3][4]

-

The Kynurenine Pathway: Primarily a host pathway, it is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). This pathway produces several neuroactive and immunomodulatory metabolites, such as kynurenine, kynurenic acid, and quinolinic acid.[5][6][7]

-

The Serotonin Pathway: Host cells, particularly enterochromaffin cells in the gut, convert tryptophan into serotonin (5-hydroxytryptamine), a crucial neurotransmitter and gut signaling molecule.[4]

-

The Indole Pathway: The gut microbiota directly metabolizes tryptophan to produce a variety of indole derivatives, including indole, indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-aldehyde (IAld).[4][8] These molecules act as signaling agents, modulating host-microbe interactions and influencing gut homeostasis.

The use of this compound as a tracer allows researchers to meticulously track the fate of dietary tryptophan through these complex and interconnected pathways, providing a dynamic view of metabolic activity that is not achievable with conventional metabolomic approaches.[9][10][11]

Experimental Protocols: A Guide to this compound Stable Isotope Probing

Stable Isotope Probing (SIP) with this compound in gnotobiotic and conventionalized animal models is a powerful technique to dissect the functional role of the gut microbiome in tryptophan metabolism. Below are detailed methodologies for key experiments.

Animal Models and Husbandry

Gnotobiotic mice, either germ-free or colonized with a defined microbial community, are invaluable for dissecting the specific contributions of the microbiota to tryptophan metabolism.

-

Animal Housing: Gnotobiotic mice should be housed in sterile isolators to maintain their defined microbial status. All food, water, and bedding must be autoclaved.

-

Diet: A defined, tryptophan-controlled diet is essential for these studies. The diet should be formulated to provide adequate nutrition while allowing for the precise administration of this compound.

This compound Administration

Oral gavage is a common and precise method for administering the labeled tryptophan.

-

Tracer Preparation: Prepare a sterile solution of this compound (e.g., [U-13C11]-L-tryptophan) in a suitable vehicle, such as sterile water or saline. The concentration should be calculated based on the desired dosage.

-

Dosage: Dosages can vary depending on the experimental aims. A common starting point for amino acid tracing studies in mice is in the range of 10-50 mg/kg body weight.

-

Administration: Administer the this compound solution via oral gavage using a sterile, flexible feeding needle. The volume should typically be around 100-200 µL for an adult mouse.

Sample Collection and Processing

Timed collection of various biological samples is crucial for tracing the metabolic fate of the 13C label.

-

Fecal and Cecal Contents: Collect fresh fecal pellets at various time points post-gavage (e.g., 2, 4, 8, 12, 24 hours). At the experimental endpoint, euthanize the mice and collect cecal contents. Immediately snap-freeze all samples in liquid nitrogen and store them at -80°C.

-

Blood and Tissues: Collect blood via cardiac puncture or from the tail vein. Perfuse organs (e.g., liver, colon) with ice-cold PBS to remove blood before harvesting. Snap-freeze tissues in liquid nitrogen and store them at -80°C.

Metabolite Extraction

Proper extraction of metabolites is critical for accurate downstream analysis.

-

Fecal and Cecal Samples:

-

Homogenize the frozen sample in a pre-chilled extraction solvent (e.g., 80% methanol). A common ratio is 1:10 (w/v). Bead beating can be used for efficient homogenization.

-

Incubate the homogenate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes.

-

Collect the supernatant containing the metabolites. For untargeted analysis, a biphasic extraction with solvents like methyl tert-butyl ether (MTBE) can be used to separate polar and non-polar metabolites.

-

-

Plasma and Tissue Samples:

-

For plasma, protein precipitation is typically achieved by adding a cold solvent like methanol or acetonitrile.

-

For tissues, homogenization in a cold solvent followed by centrifugation is standard practice.

-

LC-MS/MS Analysis for 13C-Labeled Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the incorporation of 13C into tryptophan and its metabolites.

-

Chromatographic Separation: Utilize a suitable LC column (e.g., a C18 reversed-phase column) to separate the various tryptophan metabolites.

-

Mass Spectrometry: Employ a high-resolution mass spectrometer capable of distinguishing between unlabeled and 13C-labeled isotopologues of each metabolite.

-

Data Analysis: Specialized software is used to identify and quantify the different isotopologues. The 13C enrichment is calculated as the percentage of the labeled metabolite relative to the total pool of that metabolite.

Data Presentation: Quantifying the Metabolic Flux

Clear and concise presentation of quantitative data is essential for interpreting the results of this compound tracing studies. The following tables provide examples of how to structure such data.

Table 1: Representative Concentrations of Tryptophan and its Metabolites in Cecal Contents of Gnotobiotic Mice Colonized with Different Bacterial Consortia.

| Metabolite | Germ-Free (ng/g) | Consortium A (ng/g) | Consortium B (ng/g) |

| L-Tryptophan | 1500 ± 250 | 800 ± 150 | 650 ± 120 |

| Kynurenine | 50 ± 10 | 75 ± 15 | 90 ± 20 |

| Indole | < 10 | 500 ± 100 | 250 ± 50 |

| Indole-3-acetic acid | < 5 | 1200 ± 200 | 800 ± 150 |

| Indole-3-propionic acid | < 5 | 300 ± 60 | 450 ± 90 |

Table 2: Illustrative 13C Enrichment in Tryptophan Metabolites in Cecal Contents 8 hours Post-Gavage with this compound.

| Metabolite | 13C Enrichment (%) - Consortium A | 13C Enrichment (%) - Consortium B |

| L-Tryptophan | 95 ± 2 | 96 ± 3 |

| Indole | 85 ± 5 | 70 ± 8 |

| Indole-3-acetic acid | 90 ± 4 | 80 ± 6 |

| Indole-3-propionic acid | 75 ± 7 | 88 ± 5 |

Visualization of Pathways and Workflows

Visualizing the complex metabolic pathways and experimental workflows is crucial for understanding the flow of information and biological processes. Graphviz (DOT language) is a powerful tool for creating such diagrams.

Tryptophan Metabolism Signaling Pathways

Caption: Major pathways of L-Tryptophan metabolism.

Experimental Workflow for this compound Stable Isotope Probing

Caption: Experimental workflow for this compound SIP.

Logical Relationship of Tryptophan Metabolites and Host Response

Caption: Microbiota-derived tryptophan metabolites modulate host immunity.

Conclusion and Future Directions

The application of this compound in gut microbiome research has been instrumental in shifting our understanding from a static catalog of microbial species to a dynamic appreciation of their metabolic functions. This powerful technique enables the direct measurement of metabolic flux, providing critical insights into the mechanisms by which the gut microbiota influences host physiology in both health and disease. Future research will likely focus on applying this technology to more complex, humanized gnotobiotic models and integrating stable isotope probing with other 'omics' technologies, such as metagenomics and metatranscriptomics, to create a truly holistic view of the host-microbiome superorganism. This will undoubtedly accelerate the development of novel microbiome-targeted therapeutics for a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Metabolomics and metagenomics in mice reveal the role of the gut microbiota in tryptophan metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Behavioral Balance in Tryptophan Turmoil: Regional Metabolic Rewiring in Kynurenine Aminotransferase II Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Schematic representation of the tryptophan metabolism pathway [pfocr.wikipathways.org]

- 8. Tryptophan Metabolism by Gut Microbiome and Gut-Brain-Axis: An in silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Untargeted Stable Isotope Probing of the Gut Microbiota Metabolome Using 13C-Labeled Dietary Fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 13C-Stable isotope resolved metabolomics uncovers dynamic biochemical landscape of gut microbiome-host organ communications in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

L-Tryptophan-13C for Tracking Protein Synthesis and Turnover: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic processes of protein synthesis and turnover are fundamental to cellular homeostasis, adaptation, and the overall health of an organism. Dysregulation of these pathways is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Consequently, the ability to accurately measure the rates of protein synthesis and degradation is crucial for basic research and the development of novel therapeutics. Stable isotope labeling with amino acids, coupled with mass spectrometry, has emerged as a powerful technique for these measurements. Among the essential amino acids used as tracers, L-Tryptophan-13C offers unique advantages for tracking protein dynamics in vivo and in vitro.

This technical guide provides a comprehensive overview of the principles and applications of this compound for monitoring protein synthesis and turnover. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and interpret experiments using this powerful isotopic tracer. This guide will delve into the core methodologies, from experimental design and sample preparation to mass spectrometry analysis and data interpretation. Furthermore, it will explore the key signaling pathways that govern protein metabolism and provide detailed experimental protocols.

Core Principles of Stable Isotope Labeling with this compound

The fundamental principle behind using this compound as a tracer is the introduction of a "heavy", non-radioactive isotope of carbon into the cellular environment.[1] Cells utilize this labeled tryptophan for the synthesis of new proteins. Over time, the incorporation of 13C-labeled tryptophan leads to a measurable increase in the mass of newly synthesized proteins and their constituent peptides. By tracking the rate of this incorporation, researchers can quantify the rate of protein synthesis. Conversely, by monitoring the decay of the labeled protein pool after the removal of the tracer, the rate of protein degradation can be determined.

The choice of L-Tryptophan as a tracer is significant. As an essential amino acid, its intracellular concentration is primarily dependent on external supply, making it a sensitive indicator of protein synthesis activity.[2]

Key Signaling Pathways in Protein Homeostasis

The regulation of protein synthesis and degradation is orchestrated by complex signaling networks that respond to a variety of intracellular and extracellular cues. Understanding these pathways is essential for interpreting data from this compound tracing experiments.

The mTOR Pathway: A Master Regulator of Protein Synthesis

The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central hub for integrating signals from growth factors, nutrients (including amino acids), and cellular energy status to control cell growth and proliferation.[3][4][5] The mTOR pathway, primarily through the mTORC1 complex, promotes protein synthesis by phosphorylating key downstream effectors that regulate translation initiation and ribosome biogenesis.[6] The availability of amino acids, such as tryptophan, is a critical input for mTORC1 activation.

The Ubiquitin-Proteasome System: The Primary Pathway for Protein Degradation

The ubiquitin-proteasome system (UPS) is the principal mechanism for the targeted degradation of most intracellular proteins.[7][8][9] This highly regulated process involves the tagging of substrate proteins with a chain of ubiquitin molecules, a small regulatory protein. This polyubiquitination marks the protein for recognition and degradation by the 26S proteasome, a large multi-catalytic protease complex.[10] The UPS plays a critical role in the removal of misfolded or damaged proteins and in the controlled turnover of regulatory proteins.

Experimental Design and Methodologies

Several experimental approaches can be employed to track protein synthesis and turnover using this compound. The choice of method depends on the biological question, the experimental system (in vivo or in vitro), and the desired temporal resolution.

In Vitro Labeling: SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)

SILAC is a powerful and widely used method for quantitative proteomics that can be adapted for protein turnover studies.[11][12][13] In a typical SILAC experiment for turnover analysis, cells are cultured in a medium containing a "heavy" isotopically labeled amino acid, such as this compound.

In Vivo Labeling

Measuring protein turnover in a whole organism provides a more physiologically relevant context. Common in vivo labeling strategies include:

-

Constant Infusion: A continuous intravenous infusion of this compound is administered to maintain a steady-state enrichment of the tracer in the plasma and precursor pools.[7]

-

Flooding Dose: A large bolus of the labeled amino acid is administered to rapidly equilibrate the intracellular and extracellular precursor pools.[8][10]

Quantitative Data Presentation

Table 1: Fractional Synthesis Rates (FSR) of Muscle Proteins in Humans

| Protein | FSR (%/hour) | Tracer Amino Acid | Reference |

| Myofibrillar Protein | 0.04 - 0.08 | L-[ring-13C6]-phenylalanine | [2] |

| Sarcoplasmic Protein | 0.06 - 0.12 | L-[ring-13C6]-phenylalanine | [2] |

| Mixed Muscle Protein | 0.05 - 0.10 | L-[1-13C]-leucine | [14] |

Table 2: Protein Half-Lives in Cultured HeLa Cells Determined by SILAC

| Protein Class | Median Half-Life (hours) | Tracer Amino Acids | Reference |

| Ribosomal Proteins | 25 - 35 | 13C6-Arginine, 13C6-Lysine | [15] |

| Histones | 30 - 40 | 13C6-Arginine, 13C6-Lysine | [15] |

| Glycolytic Enzymes | 20 - 30 | 13C6-Arginine, 13C6-Lysine | [15] |

Experimental Protocols

Protocol 1: In Vitro Protein Turnover Analysis using SILAC and this compound

1. Cell Culture and Labeling:

- Culture cells in "light" SILAC medium (lacking arginine, lysine, and tryptophan) supplemented with unlabeled L-arginine, L-lysine, and L-tryptophan to at least 80% confluency. Ensure at least 5-6 cell doublings for complete incorporation of the light amino acids.

- To initiate the pulse, replace the "light" medium with "heavy" SILAC medium containing 13C-labeled L-Tryptophan at the same concentration as the light counterpart. Unlabeled arginine and lysine are added to this medium.

- Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the switch to the heavy medium.

2. Sample Preparation:

- Wash harvested cells with ice-cold PBS and lyse in a suitable buffer containing protease and phosphatase inhibitors.

- Quantify protein concentration in the lysates using a standard method (e.g., BCA assay).

- For each time point, take an equal amount of protein and perform in-solution or in-gel digestion with trypsin.

- Desalt the resulting peptide mixtures using C18 spin columns.

3. Mass Spectrometry Analysis:

- Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., Orbitrap).

- Set the instrument to acquire data in a data-dependent acquisition (DDA) mode, selecting the most abundant precursor ions for fragmentation.

4. Data Analysis:

- Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins and to quantify the relative abundance of light and heavy isotopic forms of each peptide.

- Calculate the fractional synthesis rate (FSR) for each protein by fitting the time-course data of the heavy-to-light ratio to an exponential rise to maximum equation.

- Protein half-life (t1/2) can be calculated from the degradation rate constant (k_deg), which is derived from the FSR at steady state.

Protocol 2: In Vivo Muscle Protein Synthesis Measurement with this compound (Flooding Dose)

1. Animal Preparation and Tracer Administration:

- Fast the animals overnight to ensure a post-absorptive state.

- Prepare a sterile flooding dose solution of L-Tryptophan containing a known enrichment of this compound. A typical dose is 1.5 mmol/kg body weight.[10]

- Administer the flooding dose via intravenous or intraperitoneal injection.

2. Tissue and Blood Sampling:

- Collect a baseline blood sample before tracer administration.

- At a predetermined time after injection (e.g., 30 minutes), euthanize the animal and rapidly collect blood and the muscle tissue of interest.

- Immediately freeze the tissue in liquid nitrogen to halt metabolic activity.

3. Sample Processing:

- Homogenize the frozen muscle tissue in perchloric acid to precipitate proteins.

- Hydrolyze the protein pellet in 6M HCl to release free amino acids.

- Isolate amino acids from the hydrolysate and from the plasma samples using cation exchange chromatography.

- Derivatize the amino acids for gas chromatography-mass spectrometry (GC-MS) or prepare for LC-MS analysis.

4. Mass Spectrometry Analysis:

- Determine the isotopic enrichment of this compound in the precursor pool (plasma or muscle free amino acids) and in the protein-bound fraction using GC-MS or LC-MS.

5. Calculation of Fractional Synthesis Rate (FSR):

- Calculate the FSR using the following formula: FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100 Where:

- E_protein is the enrichment of this compound in the protein-bound fraction.

- E_precursor is the enrichment of this compound in the precursor pool.

- t is the time of labeling in hours.

Conclusion